molecular formula C4H3BrS B7722774 2-Bromothiophene CAS No. 60326-18-3

2-Bromothiophene

Cat. No. B7722774
CAS RN: 60326-18-3
M. Wt: 163.04 g/mol
InChI Key: TUCRZHGAIRVWTI-UHFFFAOYSA-N
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Patent
US07732441B2

Procedure details

2-Bromothiophene (9.68 mL, 0.1 mol) was slowly added to a stirred mixture of magnesium turnings (2.7 g, 0.11 mol) in diethyl ether (100 mL) under a nitrogen atmosphere at 0° C. The reaction mixture was stirred at 35° C. for 3 h and then dimethyl oxalate (5.9 g, 0.05 mol) in diethyl ether (150 mL) was added dropwise. The reaction mixture was heated at reflux (45° C.) for 45 min and then the mixture was allowed to cool to ambient temperature and 1.25 M sulfuric acid (150 mL) was added. The reaction mixture was stirred at ambient temperature for 1 h and then the organic layer was separated and washed with dilute aqueous sodium bicarbonate solution (100 mL), water (100 mL), dried with sodium sulfate, filtered and concentrated under reduced pressure. The resulting solid residue was recrystallized from tetrachloromethane (˜1 g/3 mL) to yield the title compound (7.68 g, 30 mmol, 60%).
Quantity
9.68 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Mg].[C:8]([O:14][CH3:15])(=[O:13])[C:9](OC)=[O:10].S(=O)(=O)(O)O>C(OCC)C>[CH3:15][O:14][C:8](=[O:13])[C:9]([OH:10])([C:2]1[S:3][CH:4]=[CH:5][CH:6]=1)[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
9.68 mL
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
2.7 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 35° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (45° C.) for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with dilute aqueous sodium bicarbonate solution (100 mL), water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid residue was recrystallized from tetrachloromethane (˜1 g/3 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C(C=1SC=CC1)(C=1SC=CC1)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30 mmol
AMOUNT: MASS 7.68 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.